molecular formula C6H11ClN2O2 B2858021 [5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride CAS No. 2305253-76-1

[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride

Cat. No. B2858021
CAS RN: 2305253-76-1
M. Wt: 178.62
InChI Key: XIGZDRWWXOHNRY-UHFFFAOYSA-N
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Description

“[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 2305253-76-1 . It has a molecular weight of 178.62 . The IUPAC name for this compound is (5-(methoxymethyl)oxazol-4-yl)methanamine hydrochloride . The compound is typically stored at room temperature and should be kept dry and cool .


Molecular Structure Analysis

The InChI code for “[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride” is 1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H . This code provides a unique representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride” is a powder that is stored at room temperature . It has a melting point of 125-127 .

Scientific Research Applications

Antimicrobial Activities

Research has shown that certain derivatives of [5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride demonstrate significant antimicrobial activities. A study synthesized derivatives of this compound and evaluated their in vitro antibacterial and antifungal activities against pathogenic strains. The results indicated moderate to very good antibacterial and antifungal activities, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives

Another significant application is in the synthesis of benzofuran- and indol-2-yl-methanamine derivatives, starting from ortho-methoxy and ortho-nitro substituted phenylacetic acids. This synthesis process involving the oxazole-4-carboxylic acid methylester moiety is a useful approach for generating a variety of substituted benzofuran-2-yl-methanamine and indol-2-yl-methanamine compounds (Schlosser et al., 2015).

Corrosion Inhibition in Mild Steel

The compound's derivatives have been evaluated for their role in corrosion inhibition in mild steel in a hydrochloric acid medium. These studies show that these derivatives significantly reduce the corrosion rate of mild steel, acting as effective corrosion inhibitors. Their efficiency increases with concentration, suggesting their inhibitive effect occurs through adsorption on the metal surface (Rahmani et al., 2018).

Drug Development for Neurological Disorders

In drug development, especially for neurological disorders, derivatives of this compound have shown promise. Novel derivatives have been designed as "biased agonists" of serotonin 5-HT1A receptors, demonstrating high receptor affinity and selectivity, along with potent antidepressant-like activity in pre-clinical tests. These suggest potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Role in Antinociception

Derivatives of [5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride have been studied for their role in antinociception, particularly in the spinal cord of rats. Research indicates that specific receptors, including 5-HT1B, 5-HT2C, 5-HT3, and 5-HT4, mediate antinociception produced by 5-HT in the formalin test, suggesting potential therapeutic applications in pain management (Jeong, Choi, & Yoon, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, use only outdoors or in a well-ventilated area, wear protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[5-(methoxymethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2.ClH/c1-9-3-6-5(2-7)8-4-10-6;/h4H,2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIGZDRWWXOHNRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N=CO1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(Methoxymethyl)oxazol-4-yl]methanamine hydrochloride

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